N-(4-chlorophenyl)-2-(1H-indol-1-yl)acetamide
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Overview
Description
N-(4-chlorophenyl)-2-(1H-indol-1-yl)acetamide is a chemical compound that belongs to the class of indole derivatives It is characterized by the presence of a 4-chlorophenyl group and an indole moiety connected through an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-(1H-indol-1-yl)acetamide typically involves the reaction of 4-chloroaniline with indole-2-carboxylic acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or dimethylformamide (DMF) for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-(1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-(1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The 4-chlorophenyl group may enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to the modulation of biological processes, such as cell proliferation and apoptosis, making the compound a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-(1H-indol-1-yl)propionamide
- N-(4-chlorophenyl)-2-(1H-indol-1-yl)butyramide
- N-(4-chlorophenyl)-2-(1H-indol-1-yl)valeramide
Uniqueness
N-(4-chlorophenyl)-2-(1H-indol-1-yl)acetamide is unique due to its specific structural features, such as the presence of the 4-chlorophenyl group and the indole moiety. These features contribute to its distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C16H13ClN2O |
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Molecular Weight |
284.74 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-indol-1-ylacetamide |
InChI |
InChI=1S/C16H13ClN2O/c17-13-5-7-14(8-6-13)18-16(20)11-19-10-9-12-3-1-2-4-15(12)19/h1-10H,11H2,(H,18,20) |
InChI Key |
LOZABMDDXNXCNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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